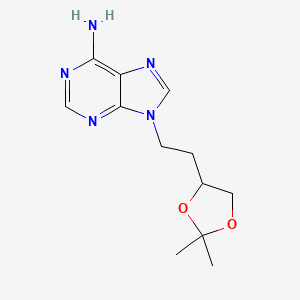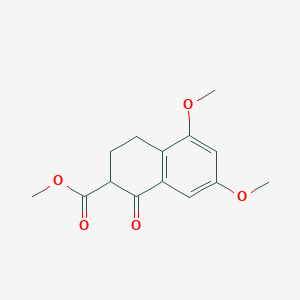![molecular formula C16H28OSi B11850499 2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)
2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclopentanone ring and a trimethylsilylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentanone with a trimethylsilylmethyl-substituted hepta-4,6-dienyl compound under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The trimethylsilylmethyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products
Wirkmechanismus
The mechanism of action of 2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one involves its interaction with specific molecular targets. The trimethylsilylmethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclopentanone ring can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilylmethyl)allyl acetate: Similar in structure but with an acetate group instead of a cyclopentanone ring.
2,2,6-Trimethyl-1-(2-methyl-cyclobut-2-enyl)-hepta-4,6-dien-3-one: Contains a similar hepta-4,6-dienyl group but with different substituents.
Uniqueness
2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one is unique due to its combination of a cyclopentanone ring and a trimethylsilylmethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C16H28OSi |
|---|---|
Molekulargewicht |
264.48 g/mol |
IUPAC-Name |
2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one |
InChI |
InChI=1S/C16H28OSi/c1-14(13-18(2,3)4)9-6-5-7-10-15-11-8-12-16(15)17/h6,9,15H,1,5,7-8,10-13H2,2-4H3/b9-6+ |
InChI-Schlüssel |
GGVZRBAZHGBTTA-RMKNXTFCSA-N |
Isomerische SMILES |
C[Si](C)(C)CC(=C)/C=C/CCCC1CCCC1=O |
Kanonische SMILES |
C[Si](C)(C)CC(=C)C=CCCCC1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850423.png)
![2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)

![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)

![(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate](/img/structure/B11850466.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)





